An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylphenoxy)propanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylphenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methylphenoxy)propanoic acid (CAS No. 22504-83-2), a notable member of the aryloxyphenoxypropionate class of compounds. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering in-depth insights into its chemical identity, physicochemical characteristics, synthesis, and potential biological significance. While this specific molecule is not as extensively documented as some of its chlorinated analogues like Mecoprop, this guide synthesizes available data and established chemical principles to present a thorough scientific profile. We will delve into its structural attributes, propose a detailed synthetic protocol based on analogous reactions, discuss its likely mechanism of action as a herbicide, and outline its safety profile.
Chemical Identity and Physicochemical Properties
2-(4-Methylphenoxy)propanoic acid, also known as 2-(p-tolyloxy)propanoic acid, is an aromatic carboxylic acid. Its structure features a propanoic acid moiety linked to a p-cresol (4-methylphenol) group through an ether linkage. This structure is foundational to a class of compounds with significant biological activity.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-methylphenoxy)propanoic acid | [1] |
| Synonyms | 2-(p-Tolyloxy)propanoic acid, 2-(4-Methylphenoxy)propionic acid | [2] |
| CAS Number | 22504-83-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | White shining powder | [2] |
| Melting Point | 99-105 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Spectroscopic Profile (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, methyl, and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-12 ppm.
-
Aromatic Protons (C₆H₄): The para-substituted aromatic ring will exhibit a classic AA'BB' system, appearing as two doublets in the aromatic region (approximately 6.8-7.2 ppm).
-
Methine Proton (-CH): A quartet around 4.7 ppm, split by the adjacent methyl group.
-
Propanoic Acid Methyl Protons (-CH-CH₃): A doublet at approximately 1.5 ppm, split by the methine proton.
-
Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, expected around 175-180 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, with the oxygen-bearing carbon appearing most downfield (around 155 ppm) and the methyl-bearing carbon around 130 ppm. The other two aromatic carbons will resonate in the 115-130 ppm range.
-
Methine Carbon (-O-CH): Expected to appear around 70-75 ppm.
-
Methyl Carbons: The aromatic methyl carbon signal will be around 20 ppm, while the propanoic acid methyl carbon will be slightly more upfield, around 18 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ (aromatic ether) and 1210-1320 cm⁻¹ (carboxylic acid) regions.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
Synthesis and Reaction Mechanisms
The most common and industrially relevant method for preparing aryloxypropanoic acids is the Williamson ether synthesis. This method is robust and proceeds via a nucleophilic substitution (Sₙ2) mechanism. A detailed protocol, adapted from established procedures for analogous compounds, is provided below.
Proposed Synthesis: Williamson Ether Synthesis via Phase-Transfer Catalysis
This protocol employs a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, enhancing reaction rates and yields.
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol:
-
Deprotonation of p-Cresol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-cresol (10.81 g, 0.1 mol).
-
Add a 30% aqueous solution of sodium hydroxide (20 mL, approx. 0.15 mol).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium p-cresolate salt. The causality here is the conversion of the weakly nucleophilic phenol into the much more potent phenoxide nucleophile.
-
-
Phase-Transfer Catalyzed Etherification:
-
To the aqueous phenoxide solution, add toluene (50 mL) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol). The PTC is crucial as it transports the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides, thus overcoming the phase incompatibility of the reactants.
-
Slowly add 2-chloropropanoic acid (10.85 g, 0.1 mol) to the vigorously stirring biphasic mixture.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Wash the organic layer with water (2 x 30 mL).
-
Combine the aqueous layers and acidify to a pH of ~2 with concentrated hydrochloric acid. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.
-
Cool the acidified aqueous solution in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(4-Methylphenoxy)propanoic acid as a white crystalline solid.
-
Biological Activity and Mechanism of Action
While specific toxicological studies on 2-(4-Methylphenoxy)propanoic acid are limited, its structural similarity to aryloxyphenoxypropionate (AOPP or 'FOP') herbicides strongly suggests a similar mechanism of action.[1] This class of herbicides acts as potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[3][5][6]
Caption: Proposed Mechanism of Action via ACCase Inhibition.
Mechanism Explained:
-
Target Enzyme: ACCase is a critical enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[6]
-
Inhibition: AOPP herbicides are competitive inhibitors with respect to the acetyl-CoA substrate at the carboxyltransferase (CT) domain of the enzyme.[5] By binding to ACCase, 2-(4-Methylphenoxy)propanoic acid would block this essential step.
-
Physiological Effect: The inhibition of fatty acid synthesis halts the production of lipids necessary for building new cell membranes and for plant growth. This effect is most pronounced in rapidly growing meristematic tissues.[3]
-
Selectivity: The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf plants. Broadleaf plants possess a form of the enzyme that is naturally less sensitive to inhibition by this class of compounds.[3]
This mode of action makes 2-(4-Methylphenoxy)propanoic acid a potential candidate for development as a selective, post-emergent herbicide for controlling grass weeds in broadleaf crops.
Analytical Methodologies
Quantitative analysis of aryloxyphenoxypropanoic acids is typically achieved using chromatographic techniques. A standard approach would involve High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Step-by-Step HPLC Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 2-(4-Methylphenoxy)propanoic acid reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as acetonitrile, to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For formulated products, accurately weigh a portion expected to contain about 10 mg of the active ingredient into a 10 mL volumetric flask.
-
Extract with acetonitrile, sonicate for 15 minutes, and dilute to volume.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Typical):
-
Instrument: HPLC system with UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile. The acidic modifier ensures the carboxylic acid is in its protonated form for better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm or MS in negative ion mode (monitoring for [M-H]⁻ at m/z 179.07).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Safety and Toxicology
Based on aggregated GHS information from suppliers, 2-(4-Methylphenoxy)propanoic acid is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
2-(4-Methylphenoxy)propanoic acid is a structurally significant aryloxyphenoxypropionate with potential applications in the agrochemical sector. While it is less studied than its halogenated counterparts, its chemical properties can be confidently understood through the application of fundamental organic chemistry principles. Its synthesis is achievable via established methods like the Williamson ether synthesis, and its biological activity is likely centered on the inhibition of the ACCase enzyme. This guide provides a foundational resource for scientists and researchers, enabling further investigation and application of this versatile molecule.
References
-
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.). SciELO Brazil. Retrieved from [Link]
-
Acetyl CoA Carboxylase (ACCase) Inhibitors. (n.d.). University of Missouri. Retrieved from [Link]
-
A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2-(4-Methylphenoxy)propanoic acid | C10H12O3. (n.d.). PubChem. Retrieved from [Link]
-
Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). ResearchGate. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update | Weed Science | Cambridge Core [cambridge.org]
- 5. scielo.br [scielo.br]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
